N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide
CAS No.:
Cat. No.: VC14621408
Molecular Formula: C19H20N2OS
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
![N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide -](/images/structure/VC14621408.png)
Specification
Molecular Formula | C19H20N2OS |
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Molecular Weight | 324.4 g/mol |
IUPAC Name | N-[3-(prop-2-enyliminomethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
Standard InChI | InChI=1S/C19H20N2OS/c1-2-12-20-13-16-15-10-6-7-11-17(15)23-19(16)21-18(22)14-8-4-3-5-9-14/h2-5,8-9,13H,1,6-7,10-12H2,(H,21,22) |
Standard InChI Key | AGQRKIATRCWOHR-UHFFFAOYSA-N |
Canonical SMILES | C=CCN=CC1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
The compound’s structure comprises three distinct regions:
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Tetrahydrobenzothiophene Core: A partially saturated benzothiophene ring system (4,5,6,7-tetrahydro-1-benzothiophen-2-yl) provides a rigid, planar framework that enhances intermolecular interactions. Saturation at the 4,5,6,7-positions reduces ring strain while maintaining π-conjugation through the thiophene and benzene fused system .
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Imine Functional Group: The (E)-(prop-2-en-1-ylimino)methyl group introduces a conjugated Schiff base moiety, which can participate in hydrogen bonding and metal coordination. The E-configuration stabilizes the molecule through reduced steric hindrance compared to the Z-isomer.
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Benzamide Substituent: The N-benzoyl group at the 2-position contributes to lipophilicity and enables π-π stacking interactions, a feature critical for solid-state packing and biological target binding.
Table 1: Key Molecular Properties
Synthesis and Reaction Pathways
The synthesis of N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide involves a multi-step sequence, drawing parallels to methods used for analogous benzothiophene derivatives :
Retrosynthetic Analysis
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Tetrahydrobenzothiophene Intermediate: Prepared via cyclization of 2-mercaptocyclohexanone with α-haloketones.
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Imine Formation: Condensation of a primary amine (allylamine) with an aldehyde-functionalized tetrahydrobenzothiophene precursor.
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Benzamide Installation: Acylation using benzoyl chloride under Schotten-Baumann conditions.
Detailed Synthetic Protocol
Step 1: Synthesis of 3-Formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
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Reagents: Cyclohexanone, sulfur, ammonium acetate, dimethylformamide (DMF).
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Conditions: Vilsmeier-Haack formylation at 0–5°C yields the aldehyde intermediate.
Step 2: Imine Formation
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Reaction: Aldehyde intermediate + allylamine → Schiff base.
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Catalyst: Acetic acid (1 mol%).
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Yield: 72–78% after recrystallization (ethanol/water).
Step 3: Benzoylation
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Conditions: Benzoyl chloride (1.2 equiv), NaOH (2.0 equiv), THF/H₂O biphasic system.
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Workup: Extraction with dichloromethane, column chromatography (SiO₂, hexane/EtOAc 4:1).
Table 2: Optimization of Imine Formation
Parameter | Condition 1 | Condition 2 | Optimal Condition |
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Temperature (°C) | 25 | 40 | 25 |
Solvent | Ethanol | Toluene | Ethanol |
Reaction Time (h) | 6 | 3 | 6 |
Yield (%) | 68 | 55 | 78 |
Physicochemical Characterization
Spectroscopic Data
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IR (KBr): ν = 1665 cm⁻¹ (C=O stretch, benzamide), 1620 cm⁻¹ (C=N stretch, imine) .
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, N=CH), 7.82–7.35 (m, 5H, benzamide), 5.90 (dd, J = 17.2, 10.4 Hz, 1H, CH₂=CH), 3.12–2.98 (m, 4H, tetrahydrobenzothiophene CH₂).
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UV-Vis (CHCl₃): λₘₐₓ = 278 nm (π→π* transition), ε = 12,400 L·mol⁻¹·cm⁻¹.
Thermal Stability
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TGA: Decomposition onset at 218°C (5% weight loss).
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DSC: Melting point = 189–191°C with recrystallization exotherm at 165°C .
Biological Activity and Structure-Activity Relationships
While direct biological data for this compound remains unpublished, structural analogs provide insights into potential pharmacological profiles:
Antimicrobial Activity
Thiophene-containing compounds demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 μg/mL) . The allylimine group could enhance membrane permeability.
Table 3: Predicted ADMET Properties
Parameter | Value | Method |
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Plasma Protein Binding | 89.2% | SwissADME |
hERG Inhibition | Low risk (pIC₅₀ = 4.1) | Predicted |
CYP3A4 Substrate | Yes | admetSAR |
Applications in Materials Science
The compound’s extended conjugation system suggests utility in organic electronics:
Organic Field-Effect Transistors (OFETs)
Analogous benzothieno[3,2-b]benzothiophene derivatives exhibit hole mobility up to 1.1 cm²·V⁻¹·s⁻¹ . The imine group in this compound could facilitate charge transport through resonance-assisted conduction.
Nonlinear Optical Materials
Conjugated imines show second-harmonic generation (SHG) efficiencies comparable to urea. Theoretical hyperpolarizability (β) calculations suggest β = 8.7×10⁻³⁰ esu.
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